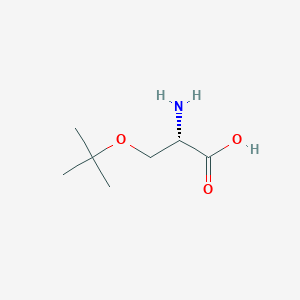

H-Ser(tBu)-OH

Vue d'ensemble

Description

O-tert-Butyl-L-serine is an organic compound that belongs to the class of amino acid derivatives. It is a serine derivative where the hydroxyl group of serine is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and protective properties.

Applications De Recherche Scientifique

O-tert-Butyl-L-serine is widely used in scientific research due to its stability and protective properties. Some of its applications include:

Peptide Synthesis: It is used as a protecting group in solid-phase peptide synthesis to prevent unwanted reactions during the synthesis process.

Biochemical Research: It is used in the synthesis of glycopeptides and lipopeptides, which are important in studying protein interactions and functions.

Pharmaceutical Industry: It is used in the preparation of amino-phospholipids and other bioactive compounds that have potential therapeutic applications.

Industrial Applications: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mécanisme D'action

Target of Action

O-tert-Butyl-L-serine, also known as H-Ser(tBu)-OH, is a derivative of the amino acid serine . As an amino acid derivative, it plays a role in various biochemical processes, including protein synthesis and the secretion of anabolic hormones .

Mode of Action

The tert-butyl group in O-tert-Butyl-L-serine is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids . The deprotection of the tert-butyl moiety usually requires harsh conditions, such as strong Brønsted- or Lewis acids . A catalytic protocol for mild otbu deprotection has been developed using commercial reagents .

Biochemical Pathways

O-tert-Butyl-L-serine influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage . These effects are recognized to be beneficial as ergogenic dietary substances .

Result of Action

The result of O-tert-Butyl-L-serine’s action is largely dependent on its role in the specific biochemical process it is involved in. For instance, in protein synthesis, it may contribute to the formation of specific proteins. In the secretion of anabolic hormones, it may influence the body’s metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of O-tert-Butyl-L-serine typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The reaction is carried out in the presence of organic solvents and under controlled conditions to ensure the desired product is obtained . Another method involves reacting L-serine with methanol solution and adding sulfur dioxide chloride under stirring, followed by crystallization and drying to obtain L-serine methyl ester hydrochloride. This intermediate is then mixed with tert-butyl acetate and a catalyst to produce O-tert-Butyl-L-serine methyl ester .

Industrial Production Methods: In industrial settings, the production of O-tert-Butyl-L-serine involves similar synthetic routes but on a larger scale. The reactions are carried out in liquid phase to ensure safety and minimize pollution. The use of tert-butyl acetate as a reactant eliminates the need for isobutene, enhancing the safety of the process .

Analyse Des Réactions Chimiques

Types of Reactions: O-tert-Butyl-L-serine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: The tert-butyl group can be substituted under specific conditions to yield different products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions include various amino acid derivatives, oxo compounds, and substituted serine derivatives. These products are often used in further chemical synthesis and research applications .

Comparaison Avec Des Composés Similaires

O-tert-Butyl-L-serine is unique due to its stability and protective properties. Similar compounds include:

Fmoc-Ser(tBu)-OH: Used in peptide synthesis with a different protecting group.

Boc-Ser-OH: Another serine derivative used in peptide synthesis with a different protecting group.

L-Serine methyl ester hydrochloride: An intermediate used in the synthesis of O-tert-Butyl-L-serine.

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific uses. O-tert-Butyl-L-serine is particularly valued for its stability and ease of removal under mild conditions.

Activité Biologique

O-tert-Butyl-L-serine (OTBLS) is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of bitter taste receptor modulation and potential therapeutic applications. This article aims to present a comprehensive overview of the biological activity associated with OTBLS, drawing from diverse research findings and case studies.

OTBLS is characterized by its chemical formula and is known for its unique structural features that influence its interaction with biological systems. The tert-butyl group enhances its lipophilicity, which may affect its bioactivity and receptor binding properties.

1. Bitter Taste Receptor Modulation

OTBLS has been identified as a significant player in the modulation of bitter taste receptors, specifically T2R4. Research indicates that OTBLS acts as a blocker of these receptors, which are responsible for detecting bitter compounds. A study demonstrated that OTBLS, alongside other amino acid derivatives, inhibited the activation of T2R4 by agonists such as quinine, suggesting its potential use in managing bitter taste perception .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| O-tert-Butyl-L-serine | 3.2 ± 0.3 | Competitive inhibition of T2R4 activation |

| GABA | 59 ± 18 | Antagonist on T2R4 |

| BCML | 49 | Inverse agonist on T2R4 |

2. Pharmacological Implications

The pharmacological implications of OTBLS extend beyond taste modulation. Its ability to interact with G protein-coupled receptors (GPCRs) suggests potential therapeutic applications in various fields, including pain management and metabolic disorders. The structural properties of OTBLS allow it to serve as a scaffold for designing novel compounds aimed at specific receptor targets .

3. Enzymatic Activity

Recent studies have explored the enzymatic activity associated with OTBLS. It has been shown to participate in reactions catalyzed by enzymes like papain, leading to the production of polypeptides with enhanced functional properties . This enzymatic polymerization process highlights the utility of OTBLS in synthesizing bioactive peptides that could have applications in drug development.

Case Study 1: Bitter Taste Receptor Research

In a study examining the interaction between various amino acid derivatives and bitter taste receptors, OTBLS was noted for its potent inhibitory effects on T2R4 activation. The study utilized calcium imaging assays to measure intracellular calcium mobilization in HEK293T cells expressing T2R4. The results indicated that OTBLS significantly reduced calcium influx when exposed to quinine, confirming its role as a bitter blocker .

Case Study 2: Polymer Synthesis

A recent investigation into the chemoenzymatic polymerization of L-serine derivatives highlighted the effectiveness of OTBLS as a precursor for synthesizing functional polypeptides. The study found that polymerization yields were maximized at a specific pH range, demonstrating the versatility of OTBLS in biochemical applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCPKNYKNWXULB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426482 | |

| Record name | O-tert-Butyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-58-7 | |

| Record name | O-(1,1-Dimethylethyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-tert-Butylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-tert-Butyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TERT-BUTYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-(tert-Butyl)-L-serine used in polymer synthesis?

A: O-(tert-Butyl)-L-serine is particularly useful in creating complex polymers with controlled architectures. For instance, it serves as a building block for synthesizing block copolymers incorporating both hydrophilic and hydrophobic segments [, ]. The tert-butyl group protects the serine's hydroxyl group during polymerization, ensuring it remains available for further modification or to impart specific properties to the final polymer.

Q2: Can you provide an example of how O-(tert-Butyl)-L-serine influences the properties of the final polymer?

A: Research demonstrates that incorporating O-(tert-Butyl)-L-serine into a poly(ethylene glycol)/poly(D,L-lactide) copolymer leads to the formation of stable core-shell nanoparticles in solution []. This is attributed to the distinct placement of the serine residues at the interface between the hydrophilic polyethylene glycol shell and the hydrophobic poly(D,L-lactide) core. Furthermore, the charge of the incorporated polypeptide block, derived from O-(tert-Butyl)-L-serine, influences the zeta potential of the resulting nanoparticles [].

Q3: Besides polymers, what other applications utilize O-(tert-Butyl)-L-serine?

A: O-(tert-Butyl)-L-serine plays a crucial role in peptide synthesis, particularly in constructing biologically relevant peptides like Secretin []. The tert-butyl protecting group ensures the serine's hydroxyl group remains unreactive during various peptide coupling steps, contributing to the efficient assembly of the desired peptide sequence.

Q4: Are there studies investigating the self-assembly properties of O-(tert-Butyl)-L-serine derivatives?

A: Yes, research indicates that N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, a closely related derivative, exhibits intriguing self-assembly behavior []. This molecule forms a variety of unique structures, including spheres, rods, and even unusual fibrous dumbbells and broomstick-like shapes, depending on factors like concentration and temperature. While not directly investigated for O-(tert-Butyl)-L-serine, this finding suggests the potential for protected amino acids to act as building blocks for self-assembled materials.

Q5: How is the tert-butyl protecting group removed from the O-(tert-Butyl)-L-serine containing polymers?

A: The tert-butyl group can be selectively removed from polymers containing O-(tert-Butyl)-L-serine using acidic conditions. Treatment with hydrochloric acid (HCl) or hydrobromic acid (HBr) in benzene effectively cleaves the tert-butyl ether bond, yielding the desired polymer with free hydroxyl groups on the serine residues [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.